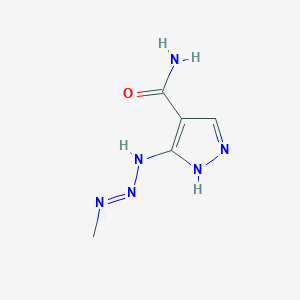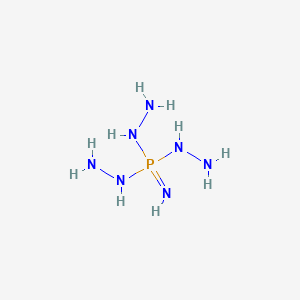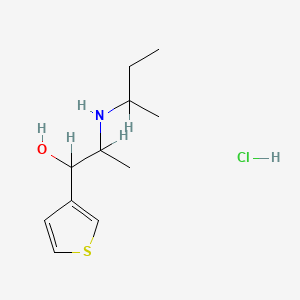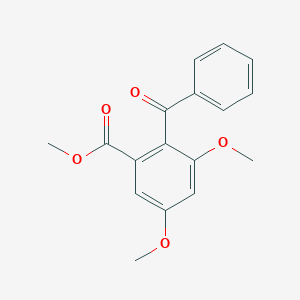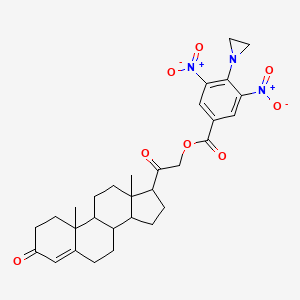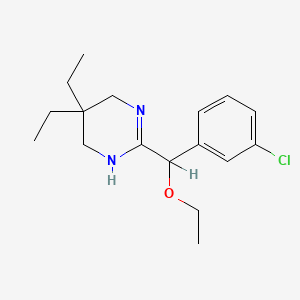
3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-diethylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-diethylpyrimidine is a synthetic organic compound It is characterized by its pyrimidine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound also features a 3-chloro-alpha-ethoxybenzyl group and two ethyl groups at the 5-position of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-diethylpyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the 3-chloro-alpha-ethoxybenzyl Group: This step involves the alkylation of the pyrimidine ring with 3-chloro-alpha-ethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Addition of Ethyl Groups: The ethyl groups can be introduced through a Friedel-Crafts alkylation reaction using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-diethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chloro group.
科学研究应用
3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-diethylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain types of cancer and infectious diseases.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-diethylpyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways, such as kinases or G-protein coupled receptors.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
3,4,5,6-Tetrahydro-2-(3-chloro-alpha-methoxybenzyl)-5,5-diethylpyrimidine: Similar structure but with a methoxy group instead of an ethoxy group.
3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-dimethylpyrimidine: Similar structure but with methyl groups instead of ethyl groups.
3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-diethyl-1,3-diazine: Similar structure but with a diazine ring instead of a pyrimidine ring.
Uniqueness
3,4,5,6-Tetrahydro-2-(3-chloro-alpha-ethoxybenzyl)-5,5-diethylpyrimidine is unique due to its specific combination of functional groups and its potential applications in various fields. Its ethoxybenzyl group and diethyl substitution confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
33210-43-4 |
|---|---|
分子式 |
C17H25ClN2O |
分子量 |
308.8 g/mol |
IUPAC 名称 |
2-[(3-chlorophenyl)-ethoxymethyl]-5,5-diethyl-4,6-dihydro-1H-pyrimidine |
InChI |
InChI=1S/C17H25ClN2O/c1-4-17(5-2)11-19-16(20-12-17)15(21-6-3)13-8-7-9-14(18)10-13/h7-10,15H,4-6,11-12H2,1-3H3,(H,19,20) |
InChI 键 |
GCBXYRXOIWXXHE-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CNC(=NC1)C(C2=CC(=CC=C2)Cl)OCC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



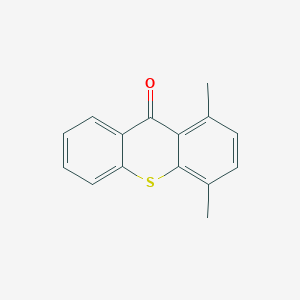

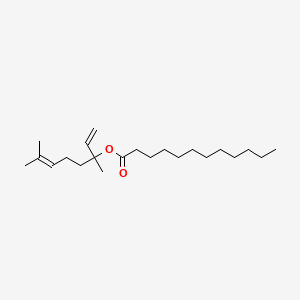
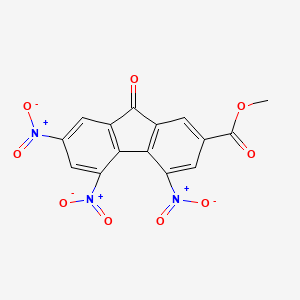

![9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one](/img/structure/B14695646.png)

